![molecular formula C7H12ClF3N2O B1481840 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride CAS No. 2098033-03-3](/img/structure/B1481840.png)
4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride (4-AM-1-TFP) is an organic compound that has gained attention in recent years due to its potential applications in scientific research. 4-AM-1-TFP is a small molecule that can be used to modify proteins and other biomolecules, making it a valuable tool for studying protein-protein interactions and other biochemical processes.
Scientific Research Applications
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant properties, which could be useful in preventing oxidative stress-related diseases .
Anti-inflammatory and Analgesic Effects
These compounds may also have anti-inflammatory and analgesic effects, making them candidates for pain relief and inflammation treatment .
Antimicrobial Properties
Pyrrolidinone compounds have demonstrated antibacterial, antifungal, antiparasitic, and anthelmintic activities, suggesting potential use in treating various infections .
Anticancer Potential
Some pyrrolidine derivatives exhibit anticancer activities, which could be explored for developing new oncology treatments .
Neuropharmacological Applications
The neuropharmacological activities of these compounds indicate possible uses in treating neurological disorders .
Drug Delivery Enhancement
Pyrrolidones can act as penetration enhancers, improving drug delivery through the skin by affecting the intercellular lipid bilayers in the stratum corneum .
properties
IUPAC Name |
4-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-3-5(2-11)1-6(12)13;/h5H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOICIVLRPUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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